molecular formula C12H19NO3S B2478805 tert-butyl N-[3-hydroxy-1-(thiophen-2-yl)propyl]carbamate CAS No. 528586-26-7

tert-butyl N-[3-hydroxy-1-(thiophen-2-yl)propyl]carbamate

Cat. No.: B2478805
CAS No.: 528586-26-7
M. Wt: 257.35
InChI Key: LRSYENNYZDQGIP-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-hydroxy-1-(thiophen-2-yl)propyl]carbamate: is a compound that features a tert-butyl carbamate group attached to a 3-hydroxy-1-(thiophen-2-yl)propyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-hydroxy-1-(thiophen-2-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiophene derivative. One common method involves the use of tert-butyl carbamate and 3-hydroxy-1-(thiophen-2-yl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-hydroxy-1-(thiophen-2-yl)propyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[3-hydroxy-1-(thiophen-2-yl)propyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study the interactions of thiophene-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules .

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Compounds containing thiophene rings are known to exhibit various biological activities, including anti-inflammatory and antimicrobial effects .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-hydroxy-1-(thiophen-2-yl)propyl]carbamate involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiophene ring in tert-butyl N-[3-hydroxy-1-(thiophen-2-yl)propyl]carbamate imparts unique electronic and steric properties that differentiate it from other carbamate derivatives. This structural feature can enhance its binding affinity to biological targets and improve its stability under various conditions .

Properties

IUPAC Name

tert-butyl N-(3-hydroxy-1-thiophen-2-ylpropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-12(2,3)16-11(15)13-9(6-7-14)10-5-4-8-17-10/h4-5,8-9,14H,6-7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSYENNYZDQGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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